Norfenefrine, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

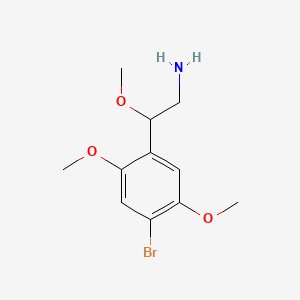

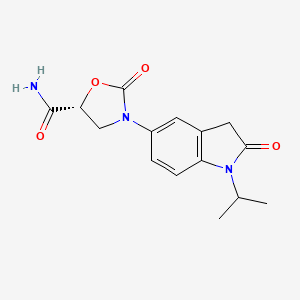

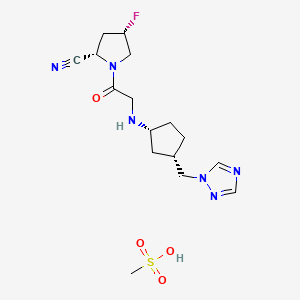

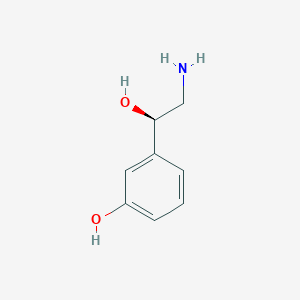

Norfenefrine, also known as meta-octopamine, 3-octopamine, norphenylephrine, and 3,β-dihydroxyphenethylamine, is an adrenergic agent used as a sympathomimetic drug. It is marketed in Europe, Japan, and Mexico. Norfenefrine is a naturally occurring, endogenous trace amine and plays a role as a minor neurotransmitter in the brain .

Preparation Methods

Norfenefrine can be synthesized from cardanol, a natural oil extracted from cashew nut shells. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol to 3-non-8-enylphenol followed by isomerising ethenolysis. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield . Industrial production methods often involve similar synthetic routes, optimizing for yield and environmental impact.

Chemical Reactions Analysis

Norfenefrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form m-hydroxymandelic acid.

Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed.

Common reagents used in these reactions include iron porphyrin catalysts for hydroxyamination and various solvents like dichloromethane and 2-methyl tetrahydrofuran .

Scientific Research Applications

Norfenefrine has several scientific research applications:

Mechanism of Action

Norfenefrine exerts its effects by acting as an adrenergic agent. It stimulates alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. It also acts as a norepinephrine-dopamine releasing agent, influencing neurotransmitter levels in the brain .

Comparison with Similar Compounds

Norfenefrine is similar to compounds like phenylephrine, metaraminol, and etilefrine. These compounds share structural similarities and adrenergic activity but differ in their specific receptor affinities and pharmacological effects. For example, etilefrine is used as an antihypotensive and cardiac stimulant, while phenylephrine is commonly used as a decongestant .

Similar Compounds

- Phenylephrine

- Metaraminol

- Etilefrine

Norfenefrine’s uniqueness lies in its natural occurrence as a trace amine and its synthesis from renewable resources, making it a valuable compound in both research and industrial applications .

Properties

CAS No. |

5596-07-6 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-[(1R)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

InChI Key |

LRCXRAABFLIVAI-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CN)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)